Cyclosporin E

Description

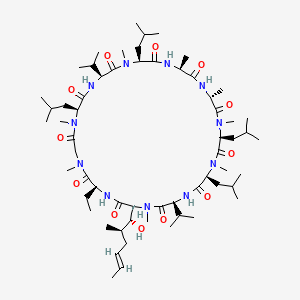

Structure

2D Structure

Properties

IUPAC Name |

(3S,6R,9S,12S,15S,18S,24S,27S,30S,33S)-24-ethyl-27-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,6,9,13,19,22,28-octamethyl-3,12,18,33-tetrakis(2-methylpropyl)-15,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)60(83)70(21)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)71(22)46(31-36(9)10)59(82)69(20)45(30-35(7)8)55(78)66-49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,77)(H,66,78)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXYUKMELXLDBD-WKHWYDSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904565 | |

| Record name | Cyclosporin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1188.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63798-73-2 | |

| Record name | Cyclosporin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063798732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosporin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOSPORIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26496N541O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Cyclosporin E from Tolypocladium inflatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin E, a member of the cyclosporin family of cyclic undecapeptides, is a natural product of the fungus Tolypocladium inflatum. While its counterpart, Cyclosporin A, is a well-established immunosuppressant, this compound presents a unique profile with distinct structural and biological properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the submerged fermentation process for cultivating T. inflatum, methodologies for extraction and purification, and the biosynthetic pathway. Furthermore, this document outlines the mechanism of action of cyclosporins through the calcineurin-NFAT signaling pathway and presents a comparative analysis of this compound with other variants. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The discovery of cyclosporins from the fungus Tolypocladium inflatum (formerly known as Trichoderma polysporum) in the early 1970s marked a significant milestone in immunopharmacology.[1][2] Cyclosporin A, the most prominent member of this family, revolutionized organ transplantation with its potent immunosuppressive activity.[1] The cyclosporin family comprises over 30 known natural analogs, including this compound, which differ in their amino acid composition at specific positions of the peptide ring.[2]

This compound is structurally distinct from Cyclosporin A, and this difference in structure translates to altered biological activity. Research suggests that this compound possesses a more rigid backbone structure compared to other cyclosporin variants.[3] This rigidity is thought to contribute to its significantly reduced biological activity in assays such as the inhibition of the mitochondrial permeability transition pore.[3]

This guide provides an in-depth technical exploration of this compound, from the initial fermentation of T. inflatum to the final purification of the compound. It is designed to equip researchers with the necessary knowledge and methodologies to isolate and study this particular cyclosporin analog.

Fermentation of Tolypocladium inflatum

The production of cyclosporins, including this compound, is achieved through submerged fermentation of Tolypocladium inflatum. The yield of specific cyclosporins can be influenced by various factors, including the fungal strain, culture medium composition, and fermentation parameters.

Culture Conditions

Optimal production of cyclosporins is typically achieved in complex media. While specific yields for this compound are not widely reported, studies on Cyclosporin A production provide a strong foundation for optimizing fermentation conditions.

Table 1: Quantitative Data on Cyclosporin A Production by Tolypocladium inflatum

| Parameter | Value | Reference |

| Total Cyclosporin Production | 73 mg/L | [4] |

| Cyclosporin A as % of Total | 71% | [4] |

| Optimized Cyclosporin A Yield (Fructose Medium) | 73.38 µg/5 mL/day | [5] |

| Optimized Cyclosporin A Yield (Sucrose Medium) | 18.71 µg/5 mL/day | [5] |

| Mycelial Biomass (Complex Media) | 24.6 g/L | [6] |

| Cyclosporin A Yield (Complex Media) | 205 mg/L | [6] |

| Mycelial Biomass (Synthetic Media) | 6.84 g/L | [6] |

| Cyclosporin A Yield (Synthetic Media) | 35 mg/L | [6] |

Experimental Protocol: Submerged Fermentation

This protocol is based on established methods for Cyclosporin A production and can be adapted for the production of this compound.

-

Inoculum Preparation:

-

Culture Tolypocladium inflatum on Potato Dextrose Agar (PDA) plates for 10-14 days at 25°C.[5]

-

Prepare a spore suspension by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

-

Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.[5]

-

Inoculate a seed culture medium (e.g., Malt Extract Broth) with the spore suspension and incubate at 25°C on a rotary shaker at 150 rpm for 3 days.[5]

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium contains a carbon source (e.g., fructose), a nitrogen source (e.g., peptone or yeast extract), and mineral salts.[5]

-

Incubate the production culture in a fermenter at 25°C with agitation (e.g., 150 rpm) and aeration for 9-14 days.[5]

-

Monitor the fermentation process by measuring biomass, substrate consumption, and cyclosporin production at regular intervals.

-

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. Due to the hydrophobic nature of cyclosporins, they are primarily located within the fungal mycelia.

Experimental Protocol: Extraction

-

Mycelial Harvest: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Solvent Extraction:

-

Suspend the harvested mycelia in a suitable organic solvent such as ethyl acetate or methanol.[4]

-

Agitate the suspension for several hours to ensure complete extraction of the cyclosporins.

-

Separate the solvent extract from the mycelial debris by filtration.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

Experimental Protocol: Purification

The purification of this compound from the crude extract requires chromatographic techniques to separate it from other cyclosporin analogs and impurities.

-

Silica Gel Chromatography (Initial Purification):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a non-polar solvent system, gradually increasing the polarity. A common mobile phase is a mixture of hexane and ethyl acetate.[7]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Final Purification):

-

Pool the fractions containing the desired cyclosporin mixture from the silica gel chromatography and concentrate them.

-

Dissolve the concentrated sample in the HPLC mobile phase.

-

Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18).

-

Elute the column with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).[8] The column temperature is often elevated (e.g., 70-80°C) to improve peak shape and resolution.[4]

-

Monitor the elution at a low UV wavelength (e.g., 210 nm) and collect the fraction corresponding to the this compound peak.[8]

-

Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using mass spectrometry and NMR spectroscopy.

-

Biosynthesis of Cyclosporins in Tolypocladium inflatum

Cyclosporins are synthesized by a large multifunctional enzyme called cyclosporin synthetase, which is a non-ribosomal peptide synthetase (NRPS).[2] The biosynthesis involves the assembly of eleven amino acid precursors. The gene cluster responsible for cyclosporin biosynthesis, designated simA, has been identified in T. inflatum.[9]

Caption: Experimental workflow for the isolation of this compound.

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of cyclosporins are mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[10]

Caption: Inhibition of the Calcineurin-NFAT pathway by this compound.

Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calmodulin. Calmodulin, in turn, activates the phosphatase calcineurin. Activated calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes encoding cytokines such as interleukin-2 (IL-2), which are crucial for T-cell proliferation and the immune response. Cyclosporins, including this compound, bind to an intracellular protein called cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT, thereby suppressing the immune response.

Physicochemical Properties and Characterization of this compound

While detailed physicochemical data for this compound is scarce, the properties of Cyclosporin A can serve as a useful reference point. Cyclosporins are neutral, hydrophobic cyclic peptides.

Table 2: Physicochemical Properties of Cyclosporin A (Reference for this compound)

| Property | Value | Reference |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | [11] |

| Molecular Weight | 1202.61 g/mol | [11] |

| Appearance | White to off-white crystalline powder | [11] |

| Melting Point | 148-151 °C | [3] |

| Solubility in Water | ~27 µg/mL | [3] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, ether, and chloroform | [3] |

The structure of this compound can be confirmed using mass spectrometry to determine its molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the connectivity and stereochemistry of the amino acid residues.

Conclusion

This compound represents an intriguing member of the cyclosporin family with a distinct structural and biological profile. While its reduced immunosuppressive activity compared to Cyclosporin A may limit its therapeutic potential in that specific application, the unique properties of this compound may warrant further investigation for other pharmacological activities. This technical guide provides a foundational framework for the discovery, isolation, and characterization of this compound from Tolypocladium inflatum. The detailed protocols and compiled data serve as a valuable resource to facilitate further research into this and other cyclosporin analogs, potentially leading to the development of novel therapeutic agents. The methodologies outlined, while primarily based on studies of Cyclosporin A, offer a robust starting point for the specific exploration of this compound. Further research is needed to determine the precise production yields and optimize the isolation of this particular cyclosporin variant.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, extraction and high performance liquid chromatography of cyclosporin A from plasma that contains interfering compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical Stability Study on Cyclosporine A Loaded Dry-Emulsion Formulation with Enhanced Solubility [jstage.jst.go.jp]

- 7. CN102086226A - Method for preparing cyclosporine A - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyclosporin A | C62H111N11O12 | CID 5284373 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure of Cyclosporin E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and analytical methodologies for Cyclosporin E. It is intended to serve as a comprehensive resource for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a cyclic undecapeptide belonging to the cyclosporin family of natural products, which are isolated from the fungus Tolypocladium inflatum. Like its well-known analogue Cyclosporin A, it is a potent immunosuppressant. The cyclosporins share a common cyclic peptide backbone but differ in the amino acid residues at specific positions. These structural variations can significantly influence their biological activity and pharmacokinetic profiles. This compound is characterized by the presence of a valine residue at position 5, in contrast to the L-α-aminobutyric acid found in Cyclosporin A.

Chemical Structure and Identification

The chemical structure of this compound is defined by its cyclic peptide nature, composed of eleven amino acids, many of which are N-methylated. This high degree of N-methylation contributes to its metabolic stability and membrane permeability.

-

IUPAC Name : (3S,6R,9S,12S,15S,18S,24S,27S,30S,33S)-24-ethyl-27-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,6,9,13,19,22,28-octamethyl-3,12,18,33-tetrakis(2-methylpropyl)-15,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone[1].

-

Condensed IUPAC Name : cyclo[Abu-Sar-N(Me)Leu-Val-N(Me)Leu-Ala-D-Ala-N(Me)Leu-N(Me)Leu-Val-N(Me)Bmt(E)][1].

-

CAS Number : 63798-73-2[1][].

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its characterization, formulation development, and analytical method design.

| Property | Value | Source |

| Molecular Formula | C61H109N11O12 | [1][] |

| Molecular Weight | 1188.6 g/mol | [1][] |

| Appearance | Crystal | [] |

| Melting Point | 149-152°C | [] |

| Boiling Point (Predicted) | 1306.2 ± 65.0 °C | [] |

| Density (Predicted) | 1.017 ± 0.06 g/cm³ | [] |

| Purity (by HPLC) | ≥90% | [] |

Experimental Protocols

The characterization and analysis of this compound rely on a combination of synthetic, chromatographic, and spectroscopic techniques.

The general synthesis of cyclosporins is a complex, multi-step process.[]

-

Peptide Synthesis : The linear undecapeptide precursor is constructed using standard solid-phase peptide synthesis (SPPS) techniques. This involves the sequential coupling of the constituent amino acids, many of which are N-methylated.[]

-

Cyclization : The linear peptide is cleaved from the solid support and undergoes an intramolecular cyclization reaction to form the characteristic ring structure of cyclosporin.[]

-

Purification : The crude cyclosporin product is purified from the reaction mixture using a combination of chromatographic techniques. A common purification sequence involves:

-

Extraction : The fermented biomass is extracted with an organic solvent like ethyl acetate.[4]

-

Gel Filtration Chromatography : The extract is subjected to gel filtration, for instance, using Sephadex LH-20 with methanol as the eluent, to separate compounds based on size.[4][5]

-

Silica Gel Chromatography : Further purification is achieved using silica gel column chromatography with a mobile phase such as a mixture of acetone and hexane (e.g., 3:7 v/v).[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of cyclosporins in solution.[6]

-

Sample Preparation : this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl3), for analysis. For studying interactions with model membranes, it can be dissolved in water containing dodecylphosphocholine (DPC) micelles.[7]

-

Data Acquisition : A suite of one- and two-dimensional NMR experiments are performed. These include:

-

¹H NMR for initial proton signal identification.

-

¹³C NMR for carbon skeleton analysis.

-

Correlation Spectroscopy (COSY) to identify spin-coupled protons.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximities of protons, which is crucial for defining the peptide's conformation.[]

-

-

Structural Analysis : The NOESY data, along with vicinal coupling constants, are used as constraints in molecular dynamics simulations to calculate the solution structure of the molecule.[8][9] Studies have shown that this compound has a relatively rigid backbone compared to other cyclosporins.[7]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary method for the quantitative analysis of cyclosporins in biological matrices.[10]

-

Sample Preparation (from Whole Blood) :

-

A 100 µL aliquot of whole blood is mixed with 200 µL of a precipitating reagent (e.g., 0.4 M zinc sulfate in methanol) containing an internal standard (like ascomycin).[11]

-

The mixture is vortexed for 30 seconds to ensure thorough mixing and protein precipitation.[11]

-

The sample is then centrifuged at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[11]

-

The resulting supernatant is transferred to an autosampler vial for LC-MS/MS analysis.[11]

-

-

LC-MS/MS Analysis :

-

Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is typically used.[10][11]

-

Chromatography : The sample is injected onto a reversed-phase HPLC column for separation from other blood components.

-

Mass Spectrometry : The analysis is performed in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored.[11] For cyclosporins, monitoring the fragmentation of the ammonium adduct ([M+NH₄]⁺) often provides greater sensitivity and specificity.[10]

-

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a whole blood sample using LC-MS/MS.

Caption: LC-MS/MS workflow for this compound analysis.

Biological Context and Mechanism of Action

Cyclosporins exert their immunosuppressive effects by inhibiting T-cell activation. The molecular mechanism involves the binding of cyclosporin to an intracellular protein called cyclophilin.[] This cyclosporin-cyclophilin complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. This blockage ultimately prevents the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (IL-2), which is a critical signal for T-cell proliferation and activation.[12]

References

- 1. This compound | C61H109N11O12 | CID 90478790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 5. EP1261732B1 - Manufacture and purification of cyclosporin a - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations [mdpi.com]

- 8. ethz.ch [ethz.ch]

- 9. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. agilent.com [agilent.com]

- 12. m.youtube.com [m.youtube.com]

Cyclosporin E (11-demethylcyclosporin A): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin E, also known as 11-demethylcyclosporin A, is a cyclic undecapeptide belonging to the cyclosporin family of natural products. While Cyclosporin A is a well-established and widely used immunosuppressive drug, this compound remains a less-characterized analogue. This technical guide provides a comprehensive overview of the known basic properties of this compound, drawing comparisons with Cyclosporin A where specific data for the former is unavailable. The information is intended to serve as a foundational resource for researchers and professionals involved in immunology, pharmacology, and drug development.

Core Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. For comparative purposes, the corresponding data for the well-characterized Cyclosporin A are also included.

| Property | This compound (11-demethylcyclosporin A) | Cyclosporin A |

| Molecular Formula | C61H109N11O12 | C62H111N11O12 |

| Molecular Weight | 1188.61 g/mol | 1202.61 g/mol |

| Solubility | Data not readily available. Expected to have low aqueous solubility, similar to Cyclosporin A. | Poorly soluble in water. Soluble in methanol, ethanol, acetone, ether, and chloroform. |

| Appearance | Data not readily available. | White or almost white crystalline powder. |

Biological Activity and Mechanism of Action

The primary mechanism of action for cyclosporines is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition ultimately leads to the suppression of T-lymphocyte activation and proliferation, which is central to its immunosuppressive effects.

While direct quantitative data on the immunosuppressive potency of this compound, such as IC50 values, is not widely available in the public domain, its structural similarity to Cyclosporin A strongly suggests a comparable mechanism of action. It is hypothesized that this compound binds to the intracellular protein cyclophilin, and this complex then inhibits the phosphatase activity of calcineurin.

The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. When phosphorylated, NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, including interleukin-2 (IL-2). The resulting decrease in IL-2 production curtails the proliferation and differentiation of T-cells.

Recent studies also suggest that cyclosporines may modulate other signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, further contributing to their immunosuppressive profile.

Signaling Pathway

The proposed signaling pathway for this compound, based on the known mechanism of Cyclosporin A, is depicted below.

Experimental Protocols

Calcineurin Phosphatase Activity Assay

This assay is designed to measure the inhibitory effect of a compound on the phosphatase activity of calcineurin.

Materials:

-

Recombinant human calcineurin

-

Calmodulin

-

Cyclophilin A

-

Phosphorylated peptide substrate (e.g., RII phosphopeptide)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2)

-

Malachite Green solution (for phosphate detection)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Incubator (30°C)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and recombinant calcineurin.

-

In a separate set of tubes, pre-incubate this compound at various concentrations with cyclophilin A for 15-30 minutes at room temperature to allow for complex formation.

-

Add the this compound/cyclophilin A complexes to the calcineurin reaction mixture.

-

Initiate the phosphatase reaction by adding the phosphorylated peptide substrate.

-

Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) to quantify the amount of free phosphate released.

-

Calculate the percentage of calcineurin inhibition for each concentration of this compound and determine the IC50 value.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

The MLR assay assesses the ability of a compound to inhibit T-cell proliferation induced by allogeneic stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

This compound (dissolved in a suitable solvent)

-

Proliferation dye (e.g., CFSE) or [3H]-thymidine

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Flow cytometer or liquid scintillation counter

Procedure:

-

Isolate PBMCs from the whole blood of two unrelated healthy donors.

-

Label the responder PBMCs with a proliferation dye like CFSE, or prepare for [3H]-thymidine incorporation.

-

Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture the responder and stimulator PBMCs in a 96-well plate at an appropriate ratio (e.g., 1:1).

-

Add varying concentrations of this compound to the co-cultures.

-

Incubate the plates for 5-7 days in a CO2 incubator.

-

If using a proliferation dye, harvest the cells and analyze the dilution of the dye in the responder cell population by flow cytometry.

-

If using [3H]-thymidine, pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation, then harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound and determine the IC50 value.

Quantification of this compound in Whole Blood by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in a biological matrix.

Materials:

-

Whole blood samples

-

Internal standard (e.g., a deuterated analogue of cyclosporine)

-

Protein precipitation agent (e.g., acetonitrile or methanol with zinc sulfate)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate LC column (e.g., C18)

-

Mobile phases (e.g., water and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

To a known volume of whole blood, add the internal standard.

-

Add the protein precipitation agent, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analyte from other matrix components using a suitable LC gradient.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Conclusion

This compound (11-demethylcyclosporin A) is a close structural analogue of the potent immunosuppressant Cyclosporin A. While specific experimental data on its biological activity and physicochemical properties are limited, its mechanism of action is presumed to be similar, involving the inhibition of calcineurin and subsequent suppression of T-cell activation. The experimental protocols outlined in this guide, adapted from established methods for Cyclosporin A, provide a framework for the further investigation and characterization of this compound. Further research is warranted to fully elucidate the specific properties of this compound and its potential as a therapeutic agent.

Cyclosporin E: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin E is a member of the cyclosporin family of cyclic undecapeptides, which are potent immunosuppressive agents. While Cyclosporin A (CsA) is the most well-known and extensively studied member of this class, other naturally occurring and synthetic analogs, including this compound, exhibit similar biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, drawing upon the well-established principles of the cyclosporin class. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document will leverage data from the closely related and extensively characterized Cyclosporin A to illustrate the fundamental biochemical and cellular processes.

The primary immunosuppressive effect of cyclosporins is mediated through the inhibition of T-lymphocyte activation, a critical step in the adaptive immune response.[1][2] This blockade of T-cell signaling prevents the production of key cytokines, most notably Interleukin-2 (IL-2), which are essential for the proliferation and differentiation of T-cells.[1][3]

Core Mechanism of Action: The Calcineurin Inhibition Pathway

The immunosuppressive cascade initiated by this compound involves a series of intracellular molecular interactions, culminating in the suppression of gene transcription required for T-cell activation. The central steps of this pathway are detailed below.

-

Intracellular Binding to Cyclophilin: Upon diffusing across the T-cell membrane, this compound binds to its specific cytosolic receptor, cyclophilin.[1][2] Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase activity, although this enzymatic function is not directly related to the immunosuppressive action of the cyclosporin-cyclophilin complex. The binding affinity of various cyclosporin analogs to cyclophilin often correlates with their immunosuppressive potency.[4][5]

-

Formation of the this compound-Cyclophilin Complex: The binding of this compound to cyclophilin induces a conformational change in the cyclophilin protein, creating a new composite surface. This complex is the active entity that mediates the downstream effects.

-

Inhibition of Calcineurin: The this compound-cyclophilin complex binds to and inhibits the activity of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][6] Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).

-

Suppression of NFAT Activation and Nuclear Translocation: In an activated T-cell, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin then dephosphorylates NFAT in the cytoplasm. This dephosphorylation exposes a nuclear localization signal on NFAT, enabling its translocation into the nucleus. By inhibiting calcineurin, the this compound-cyclophilin complex prevents the dephosphorylation of NFAT, thereby sequestering it in the cytoplasm.

-

Inhibition of Cytokine Gene Transcription: With NFAT unable to translocate to the nucleus, it cannot bind to the promoter regions of genes encoding for various cytokines, including the crucial T-cell growth factor, Interleukin-2 (IL-2).[1][3] This results in a significant reduction in the transcription and subsequent production of IL-2 and other pro-inflammatory cytokines.

-

Impairment of T-Cell Proliferation and Function: The lack of IL-2 production leads to a failure of T-cell proliferation and differentiation, thus effectively dampening the cell-mediated immune response.[3]

Signaling Pathway Diagram

References

Cyclosporin E's Interaction with Cyclophilin: A Deep Dive into Binding Affinity and Mechanism

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of Cyclosporin E (CsE) to its intracellular receptor, cyclophilin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of this critical interaction.

Executive Summary

Cyclosporins are a class of cyclic undecapeptides that exhibit a range of biological activities, most notably immunosuppression. Their mechanism of action is initiated by the binding to a ubiquitous family of intracellular proteins known as cyclophilins. This interaction forms a composite surface that subsequently binds to and inhibits the calcium/calmodulin-dependent protein phosphatase, calcineurin. The inhibition of calcineurin blocks the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), preventing its translocation to the nucleus and thereby suppressing the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). While Cyclosporin A (CsA) is the most extensively studied analog, understanding the binding affinities of other naturally occurring cyclosporins, such as this compound, is crucial for the development of novel therapeutics with potentially improved efficacy and safety profiles.

Quantitative Analysis of Cyclosporin-Cyclophilin Binding

The binding affinity of various cyclosporin analogues to cyclophilin A has been determined using several experimental techniques, including radioimmunoassays and the inhibition of the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin. The data reveals a strong correlation between the affinity for cyclophilin and the immunosuppressive activity of these compounds.

| Cyclosporin Analogue | Relative Affinity to Cyclophilin A (CsA = 100%) | Relative Immunosuppressive Activity (CsA = 100%) |

| Cyclosporin A (CsA) | 100 | 100 |

| Cyclosporin G (CsG) | 100 | 10 |

| This compound (CsE) | 100 | <1 |

| Cyclosporin C (CsC) | 10 | 10 |

| Cyclosporin D (CsD) | 10 | 50 |

| Cyclosporin B (CsB) | 5 | 1 |

Table 1: Relative binding affinities and immunosuppressive activities of various cyclosporin analogues compared to Cyclosporin A.

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity between cyclosporins and cyclophilin is fundamental to understanding their structure-activity relationship. Two common methods employed for this purpose are the competitive enzyme-linked immunosorbent assay (ELISA) and fluorescence spectroscopy.

Competitive ELISA Protocol

This method quantifies the binding of a cyclosporin analogue by its ability to compete with a known labeled ligand for binding to immobilized cyclophilin.

-

Plate Coating: Microtiter plates are coated with a solution of purified recombinant cyclophilin A in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

-

Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound cyclophilin.

-

Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

-

Competitive Binding: A mixture of a fixed concentration of a labeled Cyclosporin A (e.g., biotinylated CsA) and varying concentrations of the unlabeled competitor (e.g., this compound) is added to the wells. The plate is then incubated for a defined period to allow for competitive binding to occur.

-

Detection: After another washing step, a secondary reagent that binds to the labeled CsA (e.g., streptavidin-HRP for biotinylated CsA) is added.

-

Substrate Addition: Following a final wash, a chromogenic substrate (e.g., TMB) is added, and the color development is measured using a microplate reader. The signal intensity is inversely proportional to the binding affinity of the competitor cyclosporin.

Fluorescence Spectroscopy Protocol

This technique relies on the change in the intrinsic fluorescence of cyclophilin upon ligand binding. Cyclophilin A contains a single tryptophan residue (Trp-121) in its active site, whose fluorescence is sensitive to its local environment.

-

Sample Preparation: A solution of purified recombinant cyclophilin A is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Instrumentation: A spectrofluorometer is used with an excitation wavelength set to 280 nm (for tryptophan) and the emission spectrum is recorded from 300 to 400 nm.

-

Titration: Small aliquots of a concentrated stock solution of this compound are incrementally added to the cyclophilin solution.

-

Data Acquisition: After each addition and a brief equilibration period, the fluorescence emission spectrum is recorded.

-

Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration. The resulting binding curve is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Visualizing the Molecular Interactions and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow for determining binding affinity.

The Immunomodulatory Landscape of Cyclosporin E: A Technical Guide to its Biological Activity in T-Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The discovery of Cyclosporin A revolutionized the field of organ transplantation and the management of autoimmune diseases.[1] Cyclosporins exert their immunosuppressive effects by interfering with the signaling pathways that govern T-cell activation, thereby preventing the rejection of foreign tissues and dampening autoimmune responses.[2] Cyclosporin E, a natural analogue of Cyclosporin A, has also demonstrated significant immunosuppressive properties. Understanding the nuances of its biological activity is crucial for its potential therapeutic applications. This document serves as a comprehensive resource for researchers investigating the immunomodulatory effects of this compound on T-lymphocytes.

Mechanism of Action in T-Cells

The immunosuppressive activity of this compound in T-cells is initiated by its binding to the intracellular protein cyclophilin.[1] This high-affinity interaction forms a this compound-cyclophilin complex, which is the active entity that targets the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.

The binding of this complex to calcineurin inhibits its phosphatase activity.[2] In a healthy T-cell response, T-cell receptor (TCR) stimulation leads to an increase in intracellular calcium levels, which in turn activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3] Dephosphorylated NFAT translocates from the cytoplasm to the nucleus, where it binds to the promoter regions of various genes essential for T-cell activation, most notably Interleukin-2 (IL-2).

By inhibiting calcineurin, the this compound-cyclophilin complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[3] This blockade of NFAT-mediated transcription results in a significant reduction in the production of IL-2 and other pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). The lack of IL-2, a critical T-cell growth factor, ultimately leads to the suppression of T-cell proliferation and the dampening of the overall immune response.

Figure 1. T-Cell activation signaling pathway and the inhibitory action of this compound.

Quantitative Assessment of Biological Activity

To thoroughly characterize the immunosuppressive potential of this compound, a series of in vitro assays are required. These assays provide quantitative data on its potency at different stages of the T-cell activation cascade.

Data Presentation

The following tables provide a template for summarizing the key quantitative data for this compound. Researchers can populate these tables with their experimental findings for a clear and comparative analysis.

Table 1: Inhibition of T-Cell Proliferation by this compound

| Parameter | Value | Units |

| IC50 | [Experimental Value] | ng/mL or nM |

| Cell Type | e.g., Human PBMCs | |

| Stimulant | e.g., Phytohemagglutinin (PHA) |

Table 2: Inhibition of Calcineurin Phosphatase Activity by this compound

| Parameter | Value | Units |

| IC50 | [Experimental Value] | ng/mL or nM |

| Enzyme Source | e.g., Recombinant Human Calcineurin | |

| Substrate | e.g., RII Phosphopeptide |

Table 3: Binding Affinity of this compound to Cyclophilin A

| Parameter | Value | Units |

| Kd | [Experimental Value] | nM |

| Protein | Recombinant Human Cyclophilin A | |

| Method | e.g., Fluorescence Spectroscopy |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to determine the quantitative biological activity of this compound.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of this compound to inhibit the proliferation of T-cells in response to a stimulant. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

This compound stock solution (in DMSO)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate Buffered Saline (PBS)

-

Ficoll-Paque

-

Flow cytometer

Protocol:

-

Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench Staining: Add 5 volumes of cold complete RPMI-1640 medium to quench the staining reaction.

-

Wash Cells: Centrifuge the cells and wash twice with complete RPMI-1640 medium.

-

Cell Plating: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and an unstimulated control.

-

Stimulation: Add the T-cell stimulant (e.g., PHA at 5 µg/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE intensity.

-

Data Analysis: Calculate the percentage of proliferating cells for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Figure 2. Experimental workflow for the T-cell proliferation assay.

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the ability of the this compound-cyclophilin complex to inhibit the phosphatase activity of calcineurin using a colorimetric method.

Materials:

-

Recombinant human calcineurin

-

Recombinant human cyclophilin A

-

RII phosphopeptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.2 mM CaCl2)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare Reagents: Prepare all reagents and serial dilutions of this compound.

-

Form this compound-Cyclophilin Complex: Pre-incubate this compound with cyclophilin A in assay buffer for 30 minutes at room temperature to allow for complex formation.

-

Initiate Reaction: In a 96-well plate, add the assay buffer, the pre-formed this compound-cyclophilin complex, and calcineurin.

-

Add Substrate: Start the reaction by adding the RII phosphopeptide substrate to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by calcineurin activity.

-

Measure Absorbance: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. Determine the percentage of calcineurin inhibition for each this compound concentration and calculate the IC50 value.

Figure 3. Experimental workflow for the calcineurin phosphatase activity assay.

Cyclophilin Binding Assay (Fluorescence Spectroscopy)

This assay determines the binding affinity (Kd) of this compound to cyclophilin A by measuring the change in the intrinsic tryptophan fluorescence of cyclophilin A upon ligand binding.

Materials:

-

Recombinant human cyclophilin A

-

This compound stock solution (in DMSO)

-

Binding buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)

-

Fluorometer

Protocol:

-

Prepare Solutions: Prepare a solution of cyclophilin A in the binding buffer. Prepare serial dilutions of this compound.

-

Set up Fluorometer: Set the excitation wavelength to 280 nm (for tryptophan) and the emission wavelength to scan from 300 to 400 nm.

-

Titration: Place the cyclophilin A solution in a cuvette. Record the initial fluorescence spectrum.

-

Add Ligand: Add increasing concentrations of this compound to the cuvette, allowing the system to equilibrate after each addition.

-

Record Spectra: Record the fluorescence spectrum after each addition of this compound. A decrease in fluorescence intensity is expected upon binding.

-

Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

References

The Biosynthesis of Cyclosporin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclosporin E is a naturally occurring analogue of the potent immunosuppressant Cyclosporin A, produced by the filamentous fungus Tolypocladium inflatum. Like all cyclosporins, it is a cyclic undecapeptide synthesized non-ribosomally by the multifunctional enzyme complex, Cyclosporin Synthetase. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, including the enzymatic machinery, precursor amino acids, and key genetic determinants. The document further presents quantitative data on cyclosporin production, detailed experimental protocols for fermentation and analysis, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for research and drug development purposes.

Introduction

Cyclosporins are a family of cyclic non-ribosomal peptides with a range of biological activities, most notably immunosuppression.[1] Cyclosporin A is the most well-known and clinically utilized member of this family. This compound is a naturally occurring variant that differs from Cyclosporin A in the amino acid residue at position 11. While Cyclosporin A contains an N-methylated valine at this position, this compound possesses a non-methylated valine. This seemingly minor structural alteration can influence the molecule's biological activity and pharmacokinetic properties. Understanding the biosynthesis of this compound is crucial for the potential development of novel immunosuppressive agents with improved therapeutic profiles.

The Biosynthetic Pathway of Cyclosporins

The biosynthesis of all cyclosporins, including this compound, is a complex process orchestrated by a multi-enzyme system encoded by a gene cluster in Tolypocladium inflatum. The core of this machinery is a large, multifunctional non-ribosomal peptide synthetase (NRPS) termed Cyclosporin Synthetase (SimA).

Key Enzymes and Genes

The biosynthesis of cyclosporins involves a series of enzymatic reactions catalyzed by proteins encoded within the sim gene cluster. The key enzymes include:

-

Cyclosporin Synthetase (SimA): A large NRPS that acts as a scaffold for the assembly of the undecapeptide chain. It is organized into modules, each responsible for the activation and incorporation of a specific amino acid.

-

Alanine Racemase (SimB): This enzyme is responsible for the conversion of L-alanine to D-alanine, which is incorporated at position 8 of the cyclosporin ring.

-

Polyketide Synthase (PKS) and associated enzymes: A set of enzymes, including a PKS, is responsible for the synthesis of the unique C9 amino acid, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), which is found at position 1.

Precursor Amino Acids for this compound

The synthesis of the this compound undecapeptide requires the following precursor amino acids:

-

Proteinogenic Amino Acids:

-

L-Alanine

-

Glycine

-

L-Leucine (multiple residues)

-

L-Valine (at position 11)

-

-

Non-Proteinogenic Amino Acids:

-

D-Alanine (produced from L-alanine by SimB)

-

L-2-Aminobutyric acid (Abu)

-

Sarcosine (N-methylglycine)

-

(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt)

-

N-methylated L-Leucine (multiple residues)

-

N-methylated L-Valine

-

The key difference in the biosynthesis of this compound compared to Cyclosporin A is the incorporation of a non-methylated L-valine at position 11 by the corresponding module of the Cyclosporin Synthetase.

Quantitative Data on Cyclosporin Production

The production of cyclosporins by Tolypocladium inflatum can be influenced by various fermentation parameters. The following table summarizes representative data on Cyclosporin A production, which can serve as a proxy for the general production of cyclosporins, including this compound, under different culture conditions.

| Fermentation Parameter | Condition | Cyclosporin A Yield (mg/L) | Reference |

| Culture Medium | Synthetic Medium | 35 | [2] |

| Complex Medium | 205 | [2] | |

| Inoculum Age | 1-day-old | Higher Production | [2] |

| pH | 5.0 - 6.0 | Optimal | [2] |

| Carbon Source | 1% Maltose | Optimal | [2] |

Experimental Protocols

Fermentation of Tolypocladium inflatum for Cyclosporin Production

This protocol describes a general method for the submerged fermentation of T. inflatum to produce cyclosporins.

1. Inoculum Preparation:

-

Grow T. inflatum on a suitable agar medium (e.g., Malt Extract Agar) at 25°C for 7-10 days until sporulation.

-

Prepare a spore suspension by washing the agar surface with sterile 0.85% saline containing 0.1% Tween 80.

-

Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

2. Fermentation:

-

Prepare the production medium. A typical complex medium consists of (g/L): glucose 50, peptone 10, KH2PO4 5, and KCl 2.5, with the pH adjusted to 5.5.[3]

-

Inoculate 100 mL of the sterile production medium in a 500 mL Erlenmeyer flask with 2 mL of the spore suspension.

-

Incubate the flasks at 27°C on a rotary shaker at 200 rpm for 14 days.[3]

Extraction and Quantification of Cyclosporins

This protocol outlines the extraction of cyclosporins from the fermentation broth and their quantification using High-Performance Liquid Chromatography (HPLC).

1. Extraction:

-

After fermentation, acidify the whole fermentation broth to pH 3.0 with 2M HCl.

-

Extract the cyclosporins with an equal volume of ethyl acetate by shaking vigorously for 1 hour.

-

Separate the organic phase and evaporate it to dryness under reduced pressure.

-

Dissolve the dried extract in a known volume of methanol for analysis.

2. Quantification by HPLC:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 50% acetonitrile, increasing to 90% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm.

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. Compare the peak area of the sample with the standard curve to determine the concentration.

In Vitro Enzymatic Synthesis of this compound

The in vitro synthesis of cyclosporins can be achieved using a cell-free extract containing the Cyclosporin Synthetase.

1. Preparation of Cell-Free Extract:

-

Harvest the mycelia of T. inflatum from a culture grown in production medium.

-

Wash the mycelia with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA).

-

Disrupt the cells by grinding with liquid nitrogen or using a bead beater.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant (cell-free extract).

2. Enzymatic Reaction:

-

Set up a reaction mixture containing the cell-free extract, ATP, MgCl2, S-adenosyl-L-methionine (for N-methylation of other residues), and the precursor amino acids for this compound (including L-valine for position 11).

-

Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) for several hours.

-

Stop the reaction by adding an organic solvent (e.g., acetone) and extract the synthesized this compound as described above.

-

Analyze the product by HPLC or mass spectrometry.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound by T. inflatum.

Experimental Workflow for this compound Production and Analysis

Caption: Workflow for this compound production.

Conclusion

The biosynthesis of this compound is a fascinating example of non-ribosomal peptide synthesis, highlighting the modular nature of NRPS enzymes and their ability to generate structural diversity. This technical guide provides a foundational understanding of the processes involved in the production of this important cyclosporin analogue. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, facilitating further research into the production and therapeutic potential of this compound and other cyclosporin variants.

References

Cyclosporin E: A Technical Guide to its Natural Sources, Derivatives, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporins are a class of cyclic undecapeptides primarily known for their potent immunosuppressive properties. While Cyclosporin A (CsA) is the most well-known and clinically utilized member of this family, a number of other naturally occurring cyclosporins, including Cyclosporin E (CsE), have been identified. CsE is a metabolite of CsA and shares a similar core structure, suggesting it may also possess significant biological activity.[1] This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, its derivatives, and the underlying signaling pathways it modulates. Due to the extensive research focus on Cyclosporin A, much of the available experimental data pertains to this parent compound. This guide will leverage that information to infer and describe the expected methodologies and properties of this compound, while clearly indicating where data is specific to CsA.

Natural Sources of this compound

This compound is a naturally occurring cyclic peptide produced by various fungi. The primary and most commercially significant producer of cyclosporins is the filamentous fungus Tolypocladium inflatum.[1] While CsA is the major component, CsE is also present in the fermentation broth as a metabolite. Other fungal species have also been identified as producers of cyclosporins, although the specific yield of this compound from these sources is not well-documented.

Table 1: Fungal Sources of Cyclosporins

| Fungal Species | Common Substrate/Origin | Reference |

| Tolypocladium inflatum | Soil, decaying wood | [1] |

| Trichoderma polysporum | Soil, wood | |

| Aspergillus terreus | Soil, grains | |

| Fusarium solani | Soil, plants | |

| Fusarium oxysporum | Soil, plants | |

| Penicillium fellutanum | Soil, decaying vegetation |

Fermentation for Cyclosporin Production

The production of cyclosporins is typically achieved through submerged fermentation of the producing fungus. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of these secondary metabolites. While specific conditions favoring this compound production are not extensively reported, the general principles for Cyclosporin A production provide a strong starting point.

Table 2: Typical Fermentation Parameters for Cyclosporin A Production by Tolypocladium inflatum

| Parameter | Typical Value/Range |

| Carbon Source | Glucose, Fructose, Sucrose |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate |

| Precursor Amino Acids | L-valine, L-leucine, D-alanine |

| pH | 5.0 - 6.0 |

| Temperature | 25 - 27 °C |

| Agitation | 150 - 200 rpm |

| Aeration | Maintained dissolved oxygen levels |

| Fermentation Time | 7 - 14 days |

Isolation and Characterization of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process aimed at separating it from other cyclosporins and metabolites.

Experimental Protocol: Isolation and Purification

-

Extraction: The fungal biomass is separated from the culture broth by filtration. The cyclosporins are then extracted from both the mycelia and the broth using a water-immiscible organic solvent, such as ethyl acetate or butyl acetate.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities.

-

Chromatography: The partially purified extract is then subjected to one or more chromatographic steps. High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the most common method for separating the different cyclosporin analogues. A gradient elution with a mobile phase consisting of acetonitrile and water is typically employed.

-

Characterization: The purified this compound is characterized using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.

-

Caption: Workflow for the isolation and characterization of this compound.

Derivatives of this compound

Currently, there is limited specific information in the public domain regarding the synthesis and biological activity of derivatives of this compound. Research has predominantly focused on modifying the structure of Cyclosporin A to improve its therapeutic index. However, the chemical structure of this compound provides several potential sites for modification to generate novel derivatives with potentially altered immunosuppressive activity, pharmacokinetics, or side-effect profiles.

Signaling Pathways Modulated by this compound

The primary mechanism of action for cyclosporins is the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[2][3] This pathway is crucial for the activation of T-lymphocytes, which play a central role in the adaptive immune response.

The Calcineurin-NFAT Signaling Pathway

-

T-Cell Receptor (TCR) Activation: Engagement of the TCR on the surface of a T-cell by an antigen-presenting cell initiates a signaling cascade.

-

Calcium Influx: This cascade leads to an increase in the intracellular concentration of calcium ions (Ca2+).

-

Calcineurin Activation: Calcium ions bind to calmodulin, which in turn activates the phosphatase enzyme, calcineurin.

-

NFAT Dephosphorylation: Activated calcineurin dephosphorylates NFAT, a transcription factor that resides in the cytoplasm in its phosphorylated state.

-

Nuclear Translocation of NFAT: Dephosphorylated NFAT translocates into the nucleus.

-

Gene Transcription: In the nucleus, NFAT binds to the promoter regions of genes encoding various cytokines, most notably Interleukin-2 (IL-2).

-

T-Cell Proliferation: The production and secretion of IL-2 leads to the proliferation and activation of T-cells, mounting an immune response.

Inhibition by this compound

This compound, like other cyclosporins, is believed to exert its immunosuppressive effect through the following steps:

-

Formation of a Complex: this compound enters the T-cell and binds to an intracellular protein called cyclophilin.

-

Inhibition of Calcineurin: The this compound-cyclophilin complex binds to calcineurin, inhibiting its phosphatase activity.

-

Blocked NFAT Activation: This prevents the dephosphorylation and subsequent nuclear translocation of NFAT.

-

Suppression of Cytokine Production: The transcription of IL-2 and other pro-inflammatory cytokines is suppressed.

-

Immunosuppression: The lack of T-cell activation and proliferation leads to a state of immunosuppression.

Caption: The Calcineurin-NFAT signaling pathway and its inhibition by this compound.

Conclusion and Future Directions

This compound remains a less-explored member of the cyclosporin family with potential for therapeutic applications. While its natural sources and fundamental mechanism of action are understood to be similar to Cyclosporin A, a significant need exists for more detailed research into its specific properties. Future research should focus on:

-

Optimizing fermentation conditions to maximize the yield of this compound.

-

Developing efficient and scalable purification protocols for this compound.

-

Synthesizing and screening a library of this compound derivatives to identify compounds with improved efficacy and safety profiles.

-

Conducting detailed in vitro and in vivo studies to quantify the immunosuppressive potency and specific biological effects of this compound and its derivatives.

A deeper understanding of this compound will not only expand the repertoire of available immunosuppressive agents but also provide valuable insights into the structure-activity relationships of this important class of natural products.

References

The Structure-Activity Relationship of Cyclosporin E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive activity.[1] Its mechanism of action involves the formation of a complex with the intracellular protein cyclophilin A, which then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[2][3] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines that are essential for T-cell proliferation and activation.[1][4]

Cyclosporin E is a naturally occurring analogue of Cyclosporin A, differing by the substitution of L-valine for L-leucine at position 11. While extensive structure-activity relationship (SAR) studies have been conducted on Cyclosporin A, leading to the development of second-generation analogues like voclosporin, specific and systematic SAR data for a series of this compound derivatives are not widely available in the public domain. However, by leveraging the vast body of knowledge on cyclosporin SAR, we can infer the likely impact of structural modifications to the this compound scaffold. This guide will provide a comprehensive overview of cyclosporin SAR, with a focus on the structural nuances of this compound, and detail the key experimental protocols used to evaluate the immunosuppressive activity of these compounds.

Core Structure-Activity Relationships of Cyclosporins

The immunosuppressive activity of cyclosporins is intricately linked to their three-dimensional conformation, which is crucial for binding to cyclophilin A and the subsequent inhibition of calcineurin. The overall SAR of cyclosporins can be summarized by the functional importance of different regions of the macrocycle.

Table 1: Structure-Activity Relationship Summary for Key Residues in Cyclosporins

| Residue Position | Amino Acid in Cyclosporin A | Amino Acid in this compound | Role in Activity & SAR Observations |

| 1 | MeBmt | MeBmt | Essential for calcineurin inhibition. Modifications to the side chain can modulate activity. The (E)-double bond is important. |

| 2 | α-Abu | α-Abu | Tolerates some modifications. Substitution with L-Norvaline (as in Cyclosporin G) can alter the activity and toxicity profile. |

| 3 | Sar | Sar | N-methylation is important. |

| 4 | MeLeu | MeLeu | Side chain is part of the calcineurin-binding surface. Modifications can significantly impact immunosuppressive activity. |

| 5 | Val | Val | Generally conserved. |

| 6 | MeLeu | MeLeu | Side chain is part of the calcineurin-binding surface. Modifications can significantly impact immunosuppressive activity. |

| 7 | Ala | Ala | Generally conserved. |

| 8 | D-Ala | D-Ala | D-configuration is crucial for the correct peptide backbone conformation. |

| 9 | MeLeu | MeLeu | Side chain contributes to the hydrophobic face of the molecule. |

| 10 | MeLeu | MeLeu | Side chain contributes to the hydrophobic face of the molecule. |

| 11 | MeVal | Val | This is the key difference from Cyclosporin A. The absence of N-methylation and the smaller side chain likely influence the overall conformation and binding affinities. |

Signaling Pathway of Cyclosporin Immunosuppression

The primary mechanism of action of cyclosporins is the inhibition of the calcineurin-NFAT signaling pathway in T-lymphocytes. The following diagram illustrates this pathway and the point of intervention by the Cyclosporin-Cyclophilin complex.

Caption: Calcineurin-NFAT signaling pathway and this compound inhibition.

Experimental Protocols

The evaluation of the immunosuppressive activity of this compound and its analogues relies on a series of well-established in vitro assays. These assays are designed to quantify the key molecular and cellular events that are inhibited by cyclosporins.

Calcineurin Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and its inhibition by cyclosporin analogues.

Principle: Calcineurin is a serine/threonine phosphatase. Its activity can be measured by monitoring the dephosphorylation of a specific substrate. The amount of free phosphate released is quantified, and the inhibitory effect of a compound is determined by the reduction in phosphate release.

Materials:

-

Recombinant human Calcineurin

-

Calmodulin

-

RII phosphopeptide substrate

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA)

-

Malachite Green Reagent (for phosphate detection)

-

Phosphate standard solution

-

This compound analogue dissolved in a suitable solvent (e.g., DMSO)

-

Cyclophilin A

-

96-well microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and calcineurin.

-

In separate wells of a 96-well plate, add the this compound analogue at various concentrations and a fixed amount of Cyclophilin A. Allow the complex to form.

-

Add the calcineurin/calmodulin mixture to the wells containing the cyclosporin/cyclophilin complex and incubate for a short period.

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Generate a phosphate standard curve to determine the amount of phosphate released in each well.

-

Calculate the percentage of calcineurin inhibition for each concentration of the this compound analogue and determine the IC₅₀ value.

NFAT-Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of calcineurin inhibition, which is the suppression of NFAT-dependent gene transcription.

Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing NFAT binding sites. When T-cells are stimulated, NFAT is activated and drives the expression of luciferase. The immunosuppressive activity of a compound is measured by its ability to reduce luciferase expression.

Materials:

-

Jurkat T-cells (or other suitable T-cell line) stably transfected with an NFAT-luciferase reporter construct.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

T-cell activators (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin).

-

This compound analogue dissolved in a suitable solvent.

-

Luciferase assay reagent.

-

96-well cell culture plate.

-

Luminometer.

Procedure:

-

Seed the NFAT-luciferase reporter Jurkat T-cells in a 96-well plate.

-

Treat the cells with various concentrations of the this compound analogue for a predetermined time (e.g., 1 hour).

-

Stimulate the cells with PMA and ionomycin to activate the T-cell signaling pathway.

-

Incubate the cells for a period sufficient for luciferase expression (e.g., 6-8 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of NFAT-dependent luciferase activity for each concentration of the analogue and determine the IC₅₀ value.

Mixed Lymphocyte Reaction (MLR)

The MLR is a more complex, physiologically relevant assay that assesses the ability of a compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

Principle: Peripheral blood mononuclear cells (PBMCs) from two genetically different donors are co-cultured. The T-cells from one donor (the responder) recognize the mismatched major histocompatibility complex (MHC) molecules on the cells of the other donor (the stimulator) as foreign and undergo proliferation. The immunosuppressive effect of a compound is measured by its ability to inhibit this T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from two healthy, unrelated donors.

-

Cell culture medium (e.g., RPMI-1640 with 10% human AB serum).

-